2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
Description
Properties
Molecular Formula |
C6Cl3F6N3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6Cl3F6N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 |
InChI Key |
ULEKAGNDODUYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
General Synthetic Strategy
The synthesis of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine typically involves the cyclization of amidino derivatives with trifluoroacetic acid derivatives or their halides/anhydrides, followed by functional group transformations to introduce the trichloromethyl group at the 2-position. The key intermediate formation involves the reaction of N-amidino-S-alkylisothiourea salts with trifluoroacetyl derivatives under basic conditions, leading to the formation of trifluoromethyl-substituted 1,3,5-triazines. Subsequent substitution or cyclization steps introduce the trichloromethyl group.
Detailed Preparation Routes
Reaction of N-Amidino-S-Alkylisothiourea with Trifluoroacetic Acid Derivatives
- Starting materials: N-amidino-S-alkylisothiourea salts (e.g., N-amidino-S-methylisothiuronium iodide) and trifluoroacetic acid esters or anhydrides.
- Conditions: Reaction is performed in methanol or ethyl acetate with bases such as sodium methylate or triethylamine at low temperatures (0–25°C).
- Process: The amidino salt is suspended in the trifluoroacetyl derivative solution, and the base is added dropwise to form a homogeneous solution. The reaction mixture is stirred for several hours (typically 5–15 hours).
- Isolation: Volatile components are removed under reduced pressure at 40°C, and the residue is stirred with water to precipitate the product, which is then filtered and dried under reduced pressure.
- Yields: High yields of 75–94% are reported for trifluoromethyl-substituted triazines.
Introduction of the Trichloromethyl Group
- The trichloromethyl group at the 2-position can be introduced via reaction with trichloroacetyl chloride , an aliphatic and more polar acyl chloride.
- This reaction is typically carried out in the presence of triethylamine as a base, with yields around 60% due to the polarity and reactivity of trichloroacetyl chloride.
- A two-step process is often employed:
One-Pot and Modified Procedures
- Variants include carrying out the reaction of the amidino salt with trifluoroacetyl derivatives followed directly by reaction with alcohols or amines without isolating intermediates.
- Acidic by-products formed during the first step can be neutralized by adding a higher concentration of base.
- Solvent changes and removal of low-boiling components can be employed before the second reaction step to improve purity and yield.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0–25°C (initial addition), stirring at 25°C | Low temperature controls reaction rate |
| Solvent | Methanol, ethyl acetate, toluene | Choice affects solubility and yield |
| Base | Sodium methylate, triethylamine | Neutralizes acidic by-products |
| Reaction Time | 5–15 hours | Ensures complete conversion |
| Workup | Reduced pressure evaporation, water wash | Facilitates product crystallization |
| Yield | 60–94% | Higher yields with aromatic acyl chlorides; moderate with trichloroacetyl chloride |
Characterization and Purity
- The products are typically isolated as colorless crystals with melting points around 102–183°C depending on the derivative and purity.
- NMR spectroscopy confirms the structure:
- [^1H NMR](pplx://action/followup): Characteristic singlet for amino groups around 6.5–7.7 ppm.
- [^13C NMR](pplx://action/followup): Signals at approximately 90 ppm indicative of trichloromethyl carbons.
- Purity is enhanced by recrystallization from solvents such as toluene or methanol.
Summary of Key Research Findings
- The preparation of 2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine involves a multi-step synthesis starting from amidino derivatives and trifluoroacetyl compounds.
- The introduction of the trichloromethyl group is less efficient than trifluoromethyl introduction, with yields around 60%, requiring careful control of reaction conditions.
- One-pot procedures and solvent/base optimizations improve practicality and scalability.
- The compound and its derivatives serve as valuable intermediates in agrochemical and pharmaceutical synthesis due to their fluorinated heterocyclic structure.
Data Table: Representative Preparation Example
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidino salt + methyl trifluoroacetate + sodium methylate | 0°C addition, stir 5 h at 25°C, methanol solvent | 90–94 | Formation of 2-amino-4-methylthio-6-trifluoromethyl-1,3,5-triazine |
| Amidino salt + trichloroacetyl chloride + triethylamine | 5–15°C addition, stir 15 h at 25°C, ethyl acetate solvent | ~60 | Introduction of trichloromethyl group, moderate yield |
| Workup | Reduced pressure evaporation, water wash, filtration, drying | — | Isolation of crystalline product |
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The trichloromethyl and trifluoromethyl groups play a crucial role in its reactivity and interactions. These groups can influence the compound’s ability to bind to specific targets, leading to various biological and chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique combination of trichloromethyl and trifluoromethyl substituents distinguishes this compound from other triazine derivatives. Below is a detailed comparison with structurally or functionally related triazines:
Structural Analogues with Trichloromethyl Groups
Fluorinated Analogues
Key Comparative Analysis
Electron-Withdrawing Capacity :
- The trifluoromethyl groups in the target compound provide stronger electron withdrawal than trichloromethyl or methoxyphenyl groups, enhancing its efficiency in photoinitiation .
- Styryl or naphthyl substituents (e.g., Triazine B) extend conjugation, shifting absorption to longer wavelengths (visible light) .
Stability and Migration :
Acid Generation Efficiency :
- Compounds with methoxynaphthyl groups (Triazine B) produce more acid per photon absorbed than phenyl-substituted triazines, critical for high-resolution photoresists .
Biological Activity
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine, a member of the triazine family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes both trifluoromethyl and trichloromethyl groups that enhance its reactivity and biological interactions. The following sections will explore the biological activity of this compound, including its anticancer properties, enzyme inhibition capabilities, and potential applications in pharmaceuticals.
- IUPAC Name : 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
- Molecular Formula : C6H3Cl3F6N3
- Molecular Weight : 303.5 g/mol
- CAS Number : 949-42-8
Biological Activity Overview
Research indicates that triazine derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Many studies have shown that triazine compounds can inhibit cancer cell proliferation and induce apoptosis.
- Enzyme Inhibition : These compounds often act as inhibitors for various enzymes involved in tumorigenesis.
- Antimicrobial Properties : Triazines have also been noted for their bactericidal and fungicidal activities.
Anticancer Activity
Recent studies highlight the anticancer potential of 2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine. The compound has been tested against various cancer cell lines with promising results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 14.85 | Induction of apoptosis |
| TPC-1 (Thyroid) | 9.23 | Inhibition of phosphorylated tyrosine kinase |
| A549 (Lung) | 41.3 | HIF pathway inhibition |
| HeLa (Cervical) | 3.7 | Cytotoxicity through cell cycle arrest |
These findings suggest that modifications to the triazine core can significantly enhance anticancer activity by targeting specific cellular pathways.
Enzyme Inhibition Studies
The enzyme inhibitory activity of triazine derivatives has been a focal point in understanding their biological mechanisms. For instance:
- Enzyme assays demonstrated that certain derivatives inhibited key enzymes involved in cancer progression.
- The inhibition rates varied significantly depending on the substituents attached to the triazine core.
Case Studies
-
In Vitro Studies on MCF-7 and TPC-1 Cell Lines :
- A study assessed the effects of various triazine derivatives on MCF-7 and TPC-1 cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
- The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
-
Hybrid Compounds :
- Recent research explored hybrids containing the triazine scaffold combined with other pharmacophores. These hybrids exhibited enhanced potency against multiple cancer types compared to their parent compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
